
1-(4-fluorophenyl)-5-iodo-1H-indazole
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Overview
Description
1-(4-Fluorophenyl)-5-iodo-1H-indazole is a fluorinated and iodinated indazole derivative characterized by a bicyclic aromatic system (indazole core) substituted with a fluorine atom at the para position of the phenyl ring and an iodine atom at the 5-position of the indazole moiety. Its molecular formula is C₁₃H₈FIN₂, with a molecular weight of 362.12 g/mol. The compound’s structure combines halogen atoms (F and I) known to influence electronic properties, lipophilicity, and binding interactions in medicinal chemistry .
Comparison with Similar Compounds
Halogen Substituent Effects on Activity and Stability
The presence and position of halogens (F, Cl, Br, I) significantly impact the physicochemical and biological properties of aromatic heterocycles. A comparative analysis is provided below:
Key Observations :
- Electronegativity and Activity : In chalcone derivatives (e.g., 2j vs. 2h), replacing bromine (Br) with chlorine (Cl) at the para position of ring A and fluorine (F) with methoxy (OCH₃) in ring B reduces inhibitory potency (IC₅₀ increases from 4.7 μM to 13.8 μM) . This aligns with the trend that higher electronegativity of substituents (F > Cl > OCH₃) correlates with enhanced activity, likely due to improved electron-withdrawing effects and target binding.
Structural Analogues and Isostructural Compounds
Compounds 4 and 5 () are isostructural indazole-triazole hybrids with halogen substitutions (Cl vs. F). Both exhibit nearly identical crystal packing (triclinic, P̄1 symmetry) but differ in halogen-induced intermolecular interactions:
- Compound 4 : 4-Chlorophenyl substituent.
- Compound 5 : 4-Fluorophenyl substituent.
The smaller van der Waals radius of F (1.47 Å) vs. Cl (1.75 Å) results in tighter molecular packing and altered solubility profiles . For this compound, the larger iodine atom (1.98 Å) may reduce crystallinity compared to fluorine analogs but enhance halogen bonding in biological targets .
Core Heterocycle Comparison: Indazole vs. Imidazole
- Indazole Derivatives: this compound shares structural similarity with 4-chloro-5-fluoro-1H-indazole, a known intermediate in kinase inhibitor synthesis. Indazoles are favored for their metabolic stability and dual hydrogen-bonding capacity .
- Imidazole Derivatives: SB 202190 (4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole) is a p38 MAP kinase inhibitor.
Data Tables
Table 1. Comparative Halogen Effects on Enzyme Inhibition (Chalcones)
Compound | Substituents (Ring A/B) | IC₅₀ (μM) |
---|---|---|
2j | Br (4-A), I (5-A), F (4-B) | 4.7 |
2h | Cl (4-A), I (5-A), OCH₃ (4-B) | 13.8 |
2n | OCH₃ (4-A), I (5-A), F (4-B) | 25.1 |
2p | OCH₃ (4-A), I (5-A), OCH₃ (4-B) | 70.8 |
Table 2. Structural Comparison of Halogenated Indazoles
Compound | Halogens (Position) | Molecular Weight | Key Application |
---|---|---|---|
This compound | F (4-phenyl), I (5-indazole) | 362.12 | Kinase inhibitor candidate |
4-Chloro-5-fluoro-1H-indazole | Cl (4), F (5) | 170.57 | Anticancer intermediate |
6-Fluoro-1H-indazole | F (6) | 136.11 | PET imaging probes |
Properties
Molecular Formula |
C13H8FIN2 |
---|---|
Molecular Weight |
338.12 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-iodoindazole |
InChI |
InChI=1S/C13H8FIN2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16-17/h1-8H |
InChI Key |
YCVHBKDPEORDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)I)C=N2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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